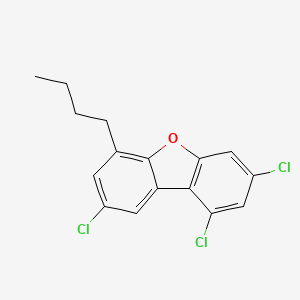
Dibenzofuran, 6-butyl-1,3,8-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-1,3,8-trichlorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. The presence of chlorine atoms and a butyl group in 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan makes it a polychlorinated dibenzofuran, which is known for its stability and potential biological activity .
Preparation Methods
The synthesis of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan typically involves the chlorination of dibenzofuran derivatives. One common method is the Friedel-Crafts alkylation followed by chlorination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane. Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
6-Butyl-1,3,8-trichlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dechlorinated products.
Scientific Research Applications
6-Butyl-1,3,8-trichlorodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a model compound in studies of polychlorinated dibenzofurans and their environmental impact.
Biology: The compound is studied for its interactions with biological receptors, such as the aryl hydrocarbon receptor, which plays a role in the regulation of gene expression.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the induction of phase I and phase II enzymes, which are responsible for the detoxification and elimination of harmful substances from the body .
Comparison with Similar Compounds
6-Butyl-1,3,8-trichlorodibenzo[b,d]furan can be compared with other polychlorinated dibenzofurans, such as:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4,7,8-Hexachlorodibenzofuran: Exhibits similar biological activity but with different binding affinities and toxicological profiles.
2,3,4,7,8-Pentachlorodibenzofuran: Another related compound with distinct chemical and biological properties.
The uniqueness of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Biological Activity
Dibenzofuran, specifically the compound 6-butyl-1,3,8-trichloro-, is a member of a class of chemicals known for their complex biological activities and potential environmental impacts. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.
Overview of Dibenzofurans
Dibenzofurans are polycyclic aromatic compounds that can exhibit a range of biological activities due to their structural properties. The specific compound , 6-butyl-1,3,8-trichloro-dibenzofuran (often abbreviated as 6-t-butyl-1,3,8-triCDF), is characterized by its chlorinated structure which influences its reactivity and biological interactions.
The biological activity of dibenzofurans is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in the regulation of various biological processes including xenobiotic metabolism and immune responses. Research indicates that 6-butyl-1,3,8-trichloro-dibenzofuran acts as a partial antagonist to the induction of hepatic microsomal aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD) activities in rats exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .
Biological Activity Data
The following table summarizes the biological activity of 6-butyl-1,3,8-trichloro-dibenzofuran based on experimental findings:
| Activity | Effect | Reference |
|---|---|---|
| AHH Induction | Partial antagonist | |
| EROD Activity | Partial antagonist | |
| AhR Binding Affinity | Moderate | |
| Toxicity in Aquatic Organisms | Not extensively studied |
Study on Hepatic Enzyme Induction
In a study examining the effects of various substituted dibenzofurans on liver enzyme induction in rats, it was found that 6-butyl-1,3,8-trichloro-dibenzofuran displayed significant antagonistic properties against TCDD-induced enzyme activity. The study demonstrated that while TCDD led to a substantial increase in AHH and EROD activities (8.1-fold and 58-fold respectively), co-administration with 6-butyl-1,3,8-trichloro-dibenzofuran resulted in a notable reduction in these activities . This suggests that the compound may mitigate some toxic effects associated with TCDD exposure.
Properties
CAS No. |
193764-65-7 |
|---|---|
Molecular Formula |
C16H13Cl3O |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
6-butyl-1,3,8-trichlorodibenzofuran |
InChI |
InChI=1S/C16H13Cl3O/c1-2-3-4-9-5-10(17)6-12-15-13(19)7-11(18)8-14(15)20-16(9)12/h5-8H,2-4H2,1H3 |
InChI Key |
JFJJETVSRGKBHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















